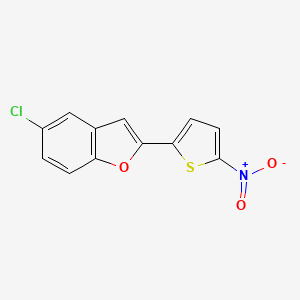
5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran is a heterocyclic compound that contains a benzofuran ring substituted with a chloro group and a nitrothiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran can undergo various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of the electron-rich thiophene ring, the compound can undergo electrophilic substitution reactions.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Major Products
Electrophilic Substitution: Substituted derivatives of the original compound.
Nucleophilic Substitution: Compounds with the chloro group replaced by various nucleophiles.
Reduction: Amino derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents with anticancer, anti-inflammatory, and antimicrobial properties
Materials Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: It is used in the study of biological pathways and molecular interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(5-nitrothiophen-2-yl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of a benzofuran ring.
2-(5-Nitrothiophen-2-yl)-1-benzofuran: Lacks the chloro substituent.
Uniqueness
5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran is unique due to the presence of both a chloro group and a nitrothiophene moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Número CAS |
89266-54-6 |
|---|---|
Fórmula molecular |
C12H6ClNO3S |
Peso molecular |
279.70 g/mol |
Nombre IUPAC |
5-chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran |
InChI |
InChI=1S/C12H6ClNO3S/c13-8-1-2-9-7(5-8)6-10(17-9)11-3-4-12(18-11)14(15)16/h1-6H |
Clave InChI |
FORJVKRCFFIXBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C=C(O2)C3=CC=C(S3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


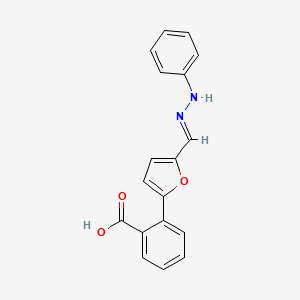
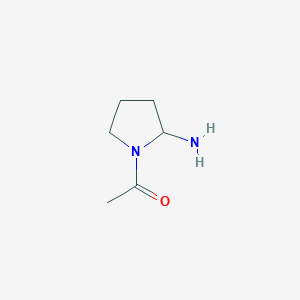
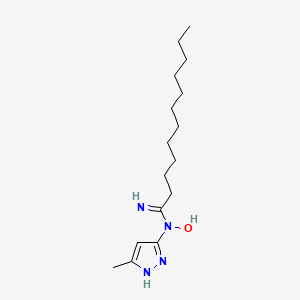
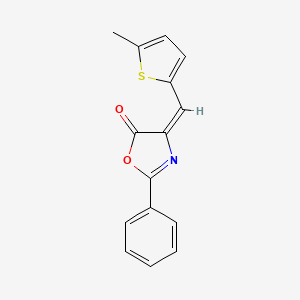
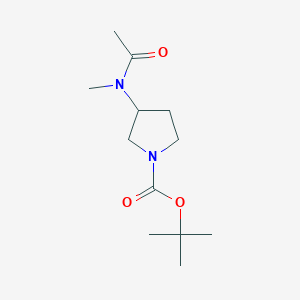

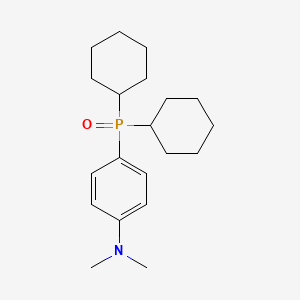
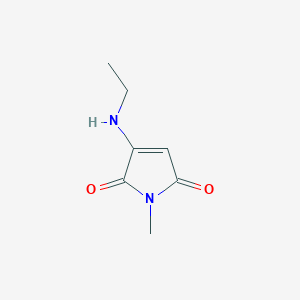
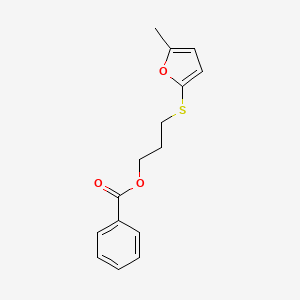
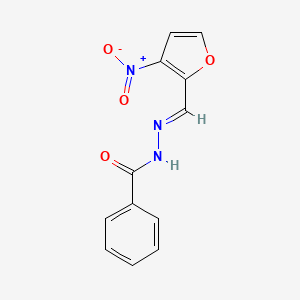
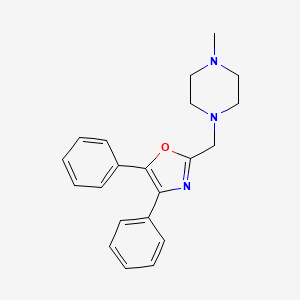
![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)
![(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one](/img/structure/B12878334.png)
![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)
